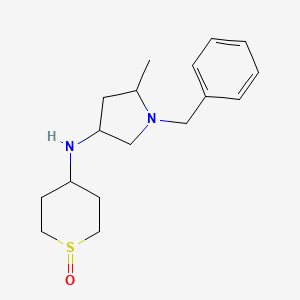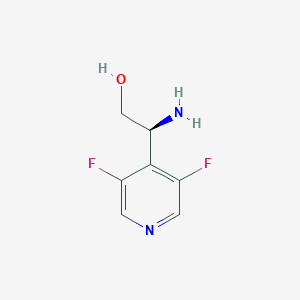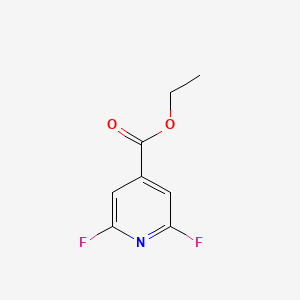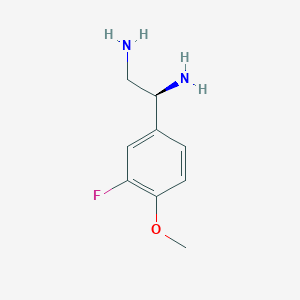
2-Methoxy-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,1-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxy group (-OCH3) and two methyl groups (-CH3) at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,1-dimethylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate can then be subjected to further methylation using methyl iodide and a strong base such as sodium hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.
Major Products Formed
Oxidation: Formation of 2-methoxy-1,1-dimethylcyclohexanone.
Reduction: Formation of 2-methoxy-1,1-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methoxy-1,1-dimethylcyclohexane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,1-dimethylcyclohexane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclohexane ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxycyclohexane: Similar structure but with two methoxy groups instead of one.
1,1-Dimethylcyclohexane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxycyclohexane: Similar but lacks the additional methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methoxy-1,1-dimethylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic effects. These properties make it a valuable compound for studying conformational dynamics and reactivity in cyclohexane derivatives .
Propriétés
Numéro CAS |
3275-03-4 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-methoxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-9(2)7-5-4-6-8(9)10-3/h8H,4-7H2,1-3H3 |
Clé InChI |
DFGVHUNUWYUWIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
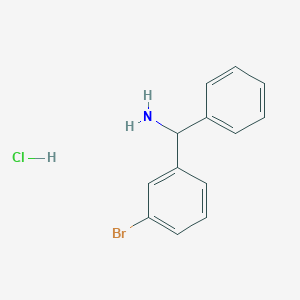

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
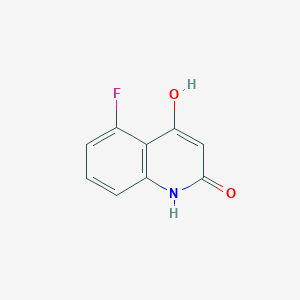
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)

